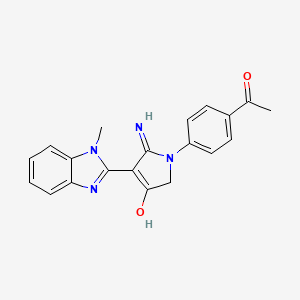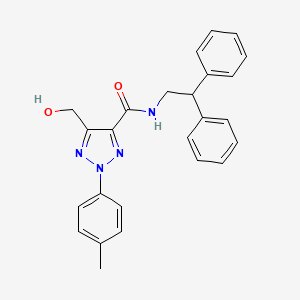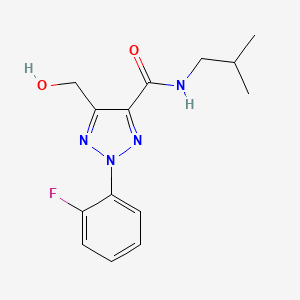![molecular formula C15H15N5O2 B11396647 N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide](/img/structure/B11396647.png)
N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly synthesis routes suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen in the presence of catalysts like Raney Nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include fuming nitric acid.
Reduction: Hydrogen gas in the presence of Raney Nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can exhibit different biological activities.
Scientific Research Applications
N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting the cell cycle.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
Uniqueness
N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the triazolopyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H15N5O2/c1-8-5-4-6-11(7-8)12(21)17-14-18-15-16-10(3)9(2)13(22)20(15)19-14/h4-7H,1-3H3,(H2,16,17,18,19,21) |
InChI Key |
LKSFMUIKKSKZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396564.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396566.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396581.png)

![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11396588.png)
![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone](/img/structure/B11396592.png)
![9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11396602.png)
![N-cyclohexyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11396610.png)
![6,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396614.png)



![3-[2-(4-fluorophenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11396624.png)
![N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11396638.png)
